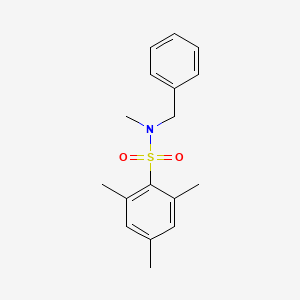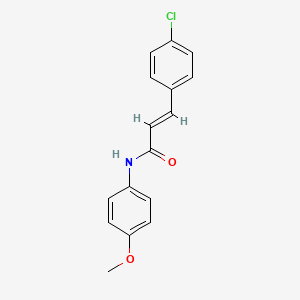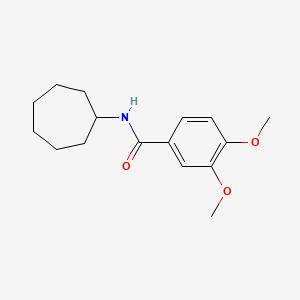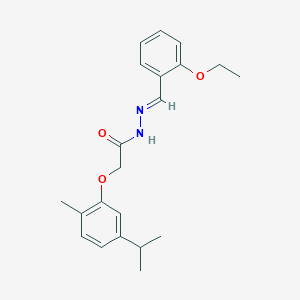![molecular formula C20H19N5O3 B5555974 2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of compounds involving methoxyphenyl and triazole units often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the creation of 1,2,4-triazoles (Bektaş et al., 2010).
- Another approach includes condensation reactions with specific aryl and alkyl groups in the presence of suitable solvents and catalysts to achieve the desired heterocyclic structure (Mohamed, 2021).
Molecular Structure Analysis
- X-ray diffraction and nuclear magnetic resonance (NMR) techniques are commonly used to confirm the structure of such compounds. These methods provide detailed insights into the molecular geometry and electronic properties of the compounds (Demir et al., 2015).
Chemical Reactions and Properties
- These compounds are known to participate in various chemical reactions, including isomerization, condensation, and substitution reactions, leading to the formation of different derivatives with varied functional groups (Cai, 1985).
- The reactivity of the molecule can be estimated using molecular electrostatic potential (MEP) surface maps and theoretical calculations (Düğdü et al., 2013).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined using various spectroscopic techniques and X-ray crystallography (Liang, 2009).
Chemical Properties Analysis
- These compounds exhibit a range of chemical properties, including potential pharmacological activities. Their chemical stability, reactivity, and interaction with other molecules can be explored through various experimental and theoretical methods (Padalkar et al., 2015).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds similar to "2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide" have been synthesized and evaluated for their antimicrobial activities. Studies reveal that certain 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal effects, suggesting potential for developing new antimicrobial agents. For instance, novel 1,2,4-triazole compounds have shown good to moderate activity against various test microorganisms, indicating their relevance in addressing antimicrobial resistance (Bektaş et al., 2010; Fandaklı et al., 2012).
Pharmacological Applications
Research into the pharmacological applications of related compounds has explored their potential as inhibitors of certain receptors and enzymes. For example, compounds with structures akin to the one mentioned have been evaluated as CCR5 antagonists, highlighting their possible use in treating conditions like HIV (Ikemoto et al., 2005). Additionally, the design and synthesis of triazole derivatives incorporating morpholine moieties have been investigated for their antimicrobial properties, presenting a promising avenue for new therapeutic agents (Sahin et al., 2012).
Analytical and Synthetic Chemistry
The synthesis of related compounds often involves complex chemical reactions, providing valuable insights into synthetic chemistry methodologies. For example, the practical synthesis of orally active antagonists showcases innovative approaches to compound development, which can be applied across different areas of medicinal chemistry (Ikemoto et al., 2005).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-25-12-22-24-18(25)8-9-21-19(26)13-6-7-16-17(11-13)28-20(23-16)14-4-3-5-15(10-14)27-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMXTHSEVUPPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCNC(=O)C2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)


![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)